molecular formula C18H20INO2 B3474217 N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B3474217
M. Wt: 409.3 g/mol
InChI Key: UJRFHUSFQQKUHD-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with an iodine atom and a phenoxy group with additional methyl and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 3-methyl-4-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide intermediate.

    Iodination of the Phenyl Ring: The phenoxyacetamide intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the iodine atom and the phenoxyacetamide moiety suggests potential activity as an antimicrobial or anticancer agent. Further research is needed to elucidate its biological activity and therapeutic potential.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide: Similar structure with a bromine atom instead of iodine.

    N-(4-chlorophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide: Similar structure with a chlorine atom instead of iodine.

    N-(4-fluorophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide lies in the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s interactions with other molecules, potentially leading to unique properties and applications.

Properties

IUPAC Name

N-(4-iodophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO2/c1-12(2)17-9-8-16(10-13(17)3)22-11-18(21)20-15-6-4-14(19)5-7-15/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRFHUSFQQKUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)I)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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